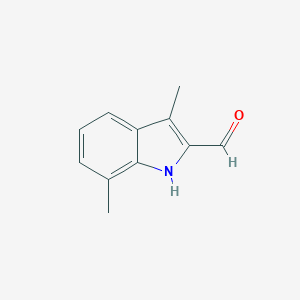

3,7-Dimethyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,7-Dimethyl-1H-indole-2-carbaldehyde chemical properties

An In-depth Technical Guide to 3,7-Dimethyl-1H-indole-2-carbaldehyde

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a frequent constituent in molecules designed to interact with biological targets.[1] Among the vast family of indole derivatives, this compound stands out as a bespoke synthetic intermediate. The strategic placement of methyl groups on both the pyrrole and benzene rings, combined with a reactive carbaldehyde function at the C2 position, provides a versatile platform for the construction of more complex, polycyclic, and functionally diverse molecules.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the chemical properties, synthesis, reactivity, and potential applications of this specific indole derivative. The insights provided herein are intended to facilitate its use in synthetic organic chemistry and to spark innovation in the development of novel bioactive compounds.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These parameters govern its behavior in different solvents and reaction conditions and offer predictive insights into its pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3,7-dimethylindole-2-carbaldehyde, 1H-Indole-2-carboxaldehyde, 3,7-dimethyl- | PubChem[3] |

| CAS Number | 1463-72-5 | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |

| Molecular Weight | 173.21 g/mol | PubChem[3] |

| XLogP3 | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Synthesis and Mechanistic Rationale

The synthesis of indole-2-carbaldehydes often requires a different strategy than the more common C3-formylation. While the Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group to electron-rich indoles, it overwhelmingly favors the C3 position due to the higher electron density and thermodynamic stability of the resulting intermediate.[5][6]

Therefore, to achieve formylation at the C2 position, a directed lithiation approach is typically employed. This method leverages the acidity of the N-H proton, followed by a second deprotonation at the C2 position, which is the most acidic carbon on the indole ring.

Experimental Protocol: Directed Ortho-Metalation

This protocol outlines a general and effective method for the synthesis of indole-2-carbaldehydes, adapted for the specific target molecule.

Step 1: N-H Deprotonation

-

Dissolve 1 equivalent of 3,7-dimethyl-1H-indole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 1.1 equivalents of a strong base, such as n-butyllithium (n-BuLi), to the solution.

-

Stir the mixture at this temperature for 30 minutes.

Causality: The N-H proton of the indole is the most acidic proton (pKa ≈ 17 in DMSO). The use of a strong organolithium base ensures complete and rapid deprotonation to form the N-lithiated indole intermediate. The low temperature is critical to prevent side reactions and degradation of the organometallic species.

Step 2: C2-Lithiatiation

-

To the same reaction mixture, slowly add a second equivalent of a stronger, bulkier base like tert-butyllithium (t-BuLi) (1.1 eq).

-

Continue stirring at -78 °C for 1 hour.

Causality: After N-deprotonation, the C2 proton becomes the most acidic carbon proton. A second equivalent of a strong base, often t-BuLi for its higher reactivity, is required to effect this second deprotonation, generating a highly reactive C2-lithiated dianion. This directed metalation is the key to achieving C2 selectivity.[7]

Step 3: Formylation

-

Add 1.2 equivalents of anhydrous N,N-dimethylformamide (DMF) to the solution.

-

Allow the reaction to slowly warm to room temperature over 1.5 to 2 hours.

Causality: DMF serves as the formyl group source. The highly nucleophilic C2-lithioindole attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. As the reaction warms, it collapses to form the aldehyde upon aqueous workup.[7]

Step 4: Workup and Purification

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by silica gel column chromatography.

Causality: The aqueous workup hydrolyzes the intermediate and removes inorganic salts. Standard extraction and purification techniques isolate the final product, this compound.

Synthetic Workflow Diagram

Caption: Directed ortho-metalation synthesis workflow.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (CHO) between δ 9.8 and 10.2 ppm. A broad singlet for the indole N-H proton will appear far downfield (δ > 9.0 ppm). The aromatic protons on the benzene ring will appear in the δ 7.0-7.8 ppm region. Two distinct singlets in the aliphatic region (δ 2.4-2.8 ppm) will correspond to the C3-methyl and C7-methyl groups .

-

¹³C NMR: The carbon NMR spectrum will be defined by the aldehyde carbonyl carbon signal around δ 180-185 ppm. The carbons of the indole ring will resonate in the δ 110-140 ppm range. The two methyl carbons will produce signals at approximately δ 10-20 ppm.

-

IR Spectroscopy: The infrared spectrum will display a strong absorption band for the C=O stretch of the aldehyde at approximately 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch will be visible around 3300-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight of 173.21.

Chemical Reactivity and Synthetic Potential

This compound is a bifunctional molecule, with reactivity centered on the aldehyde group and the indole nucleus. This duality makes it a valuable precursor for a wide range of more complex heterocyclic systems.[10][11]

Reactions of the Aldehyde Group

The C2-aldehyde group undergoes all typical aldehyde reactions, providing a gateway to diverse functional groups:

-

Oxidation: Can be readily oxidized to the corresponding 3,7-dimethyl-1H-indole-2-carboxylic acid using agents like potassium permanganate or silver oxide. This carboxylic acid is itself a valuable intermediate.[12]

-

Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield 3,7-dimethyl-1H-indol-2-ylmethanol.

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation with various nucleophiles. Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. It can also participate in Knoevenagel, Henry, or Wittig reactions to form new C-C bonds at the C2-position.[13][14]

Reactions of the Indole Nucleus

-

N-Functionalization: The N-H proton can be removed with a suitable base, and the resulting anion can be alkylated or acylated to introduce substituents on the indole nitrogen.

-

Electrophilic Substitution: While the C2 and C3 positions are substituted, the benzene portion of the indole ring can still undergo electrophilic aromatic substitution (e.g., nitration, halogenation), with the directing effects governed by the C7-methyl group and the fused pyrrole ring.

Reaction Pathway Diagram

Caption: Key reaction pathways for the title compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its value can be inferred from the broad utility of indole-2-carbaldehyde and indole-2-carboxamide scaffolds in medicinal chemistry.[2][15]

-

Scaffold for Bioactive Molecules: Indole-2-carboxamides, directly accessible from the corresponding aldehyde via oxidation and amidation, have been identified as versatile precursors for polycyclic indole frameworks.[2] Furthermore, derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors.[12]

-

Intermediate in Pharmaceutical Synthesis: The compound serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[15] The indole core is present in a wide array of drugs, and substituted aldehydes like this one are crucial for building the molecular complexity required for specific biological targets. The wide range of biological activities associated with the indole nucleus includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][10]

-

Materials Science: The unique structure of this molecule also makes it a candidate for applications in advanced material science.[15]

Conclusion

This compound is a strategically substituted building block with significant potential in organic synthesis and drug discovery. Its preparation via directed metalation provides regioselective access to the C2-functionalized indole, a feat not easily achieved with classical formylation methods. The dual reactivity of its aldehyde and indole moieties offers chemists a rich platform for molecular elaboration. As the demand for novel, complex heterocyclic compounds continues to grow, particularly in the pharmaceutical industry, the utility and importance of such versatile intermediates are set to expand.

References

-

This compound | C11H11NO | CID 17750926. PubChem. Available from: [Link]

-

Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available from: [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available from: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available from: [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Springer. Available from: [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. Available from: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

-

Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Indole-3-carbaldehyde. Wikipedia. Available from: [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

-

indole-3-aldehyde. Organic Syntheses Procedure. Available from: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

-

Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737). HMDB. Available from: [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

-

1H-Indole-3-carboxaldehyde. the NIST WebBook. Available from: [Link]

-

Indole-3-carboxaldehyde - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Indole-2-carboxaldehyde(19005-93-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectral Analysis of 3,7-Dimethyl-1H-indole-2-carbaldehyde

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,7-dimethyl-1H-indole-2-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established principles of spectroscopic analysis for indole derivatives and aromatic aldehydes to present a detailed, predicted spectral interpretation. This guide is designed to serve as a valuable resource for researchers in identifying and characterizing this and structurally related compounds. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of the title compound.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The substitution pattern on the indole ring can significantly modulate the pharmacological properties of these molecules. This compound combines the indole core with a reactive carbaldehyde group at the 2-position and methyl substitutions on both the pyrrole and benzene rings. These features make it a versatile intermediate for the synthesis of more complex heterocyclic systems.

Accurate structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will provide a detailed walkthrough of the expected spectral data for this compound, offering insights into the rationale behind the interpretation of each spectroscopic technique.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. A thorough understanding of this structure is the foundation for interpreting its spectral data.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 - 10.0 | Singlet | 1H | H-2' (CHO) | Aldehydic protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| ~8.5 - 9.0 | Broad Singlet | 1H | N-H | The N-H proton of indoles is typically broad and downfield, and its chemical shift is solvent-dependent. |

| ~7.5 - 7.6 | Doublet | 1H | H-4 | This proton is deshielded by the ring current and is ortho to the C7-methyl group. |

| ~7.1 - 7.2 | Triplet | 1H | H-5 | This proton is expected to be a triplet due to coupling with H-4 and H-6. |

| ~7.0 - 7.1 | Doublet | 1H | H-6 | This proton is ortho to the C7-methyl group and will appear as a doublet. |

| ~2.7 | Singlet | 3H | C7-CH₃ | Aromatic methyl groups typically resonate in this region. |

| ~2.6 | Singlet | 3H | C3-CH₃ | The methyl group at the C3 position is slightly deshielded by the adjacent carbaldehyde group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 - 185 | C-2' (CHO) | The carbonyl carbon of an aldehyde is significantly deshielded. |

| ~140 - 145 | C-7a | Quaternary carbon adjacent to the nitrogen atom. |

| ~135 - 140 | C-2 | The carbon bearing the carbaldehyde group is deshielded. |

| ~130 - 135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~125 - 130 | C-3 | The carbon with the methyl substituent. |

| ~122 - 125 | C-5 | Aromatic CH carbon. |

| ~120 - 122 | C-4 | Aromatic CH carbon. |

| ~118 - 120 | C-6 | Aromatic CH carbon. |

| ~115 - 118 | C-7 | The carbon bearing the methyl group. |

| ~15 - 20 | C7-CH₃ | Aromatic methyl carbon. |

| ~10 - 15 | C3-CH₃ | Methyl carbon at the C3 position. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or corresponding frequency for the available ¹H NMR spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled ¹³C NMR.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted key IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Medium, Sharp | N-H stretch | Characteristic of the N-H bond in the indole ring. |

| ~3000-3100 | Medium | Aromatic C-H stretch | Typical for C-H bonds on the aromatic ring. |

| ~2900-3000 | Medium | Aliphatic C-H stretch | From the methyl groups. |

| ~2800-2900 & ~2700-2800 | Weak to Medium | Aldehydic C-H stretch (Fermi doublet) | A characteristic pair of peaks for the C-H bond of an aldehyde.[1][2] |

| ~1660-1680 | Strong | C=O stretch | The carbonyl stretch of an aromatic aldehyde is at a lower frequency due to conjugation.[3] |

| ~1580-1620 | Medium to Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1450-1500 | Medium | C-H bend (methyl) | Bending vibrations of the methyl groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the pure KBr pellet, solvent, or an empty ATR crystal.

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The molecular weight of C₁₁H₁₁NO is 173.21 g/mol . Therefore, the molecular ion peak is expected at m/z = 173 .

-

Key Fragmentation Pathways:

-

Loss of H•: A peak at m/z = 172 corresponding to the [M-H]⁺ ion is expected, which is common for aldehydes.

-

Loss of CO: A peak at m/z = 145 ([M-CO]⁺•) resulting from the loss of a carbon monoxide molecule from the aldehyde group.

-

Loss of CHO•: A peak at m/z = 144 ([M-CHO]⁺) due to the cleavage of the formyl radical.

-

Further Fragmentation: The fragment at m/z 144 can undergo further fragmentation characteristic of the indole ring.

-

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z = 174.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and self-validating picture of the structure of this compound. The presence of the indole N-H, aromatic protons, and two distinct methyl groups is confirmed by ¹H NMR. The carbon skeleton, including the characteristic downfield aldehyde carbonyl carbon, is elucidated by ¹³C NMR. The key functional groups, namely the N-H, aromatic C-H, aldehydic C-H, and the conjugated C=O, are identified by their characteristic absorption bands in the IR spectrum. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the proposed structure.

This guide serves as a robust framework for the spectral analysis of this compound and can be adapted for the characterization of other substituted indole derivatives. The synergy of these spectroscopic techniques provides a powerful toolkit for the modern chemist, enabling confident and accurate structural elucidation.

References

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

-

PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. (2016). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

Sources

Spectroscopic Blueprint: An In-depth Technical Guide to the Characterization of 3,7-Dimethyl-1H-indole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS 54495-33-9), a substituted indole of interest to researchers in synthetic chemistry and drug discovery. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from structural isomers to present a highly accurate, predictive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. We detail the causal reasoning behind expected spectral features, provide robust, self-validating experimental protocols for data acquisition, and propose the most probable fragmentation pathways. This guide is intended to serve as an authoritative reference for scientists to identify, characterize, and utilize this compound with confidence.

Introduction: The Indole-2-carbaldehyde Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, indole-2-carbaldehydes serve as versatile synthetic intermediates, allowing for the elaboration of the indole core at the C2 position.[3] this compound, with its specific substitution pattern, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its identity during synthesis and for subsequent reaction monitoring. This guide provides the necessary blueprint for that characterization.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key features of this compound are the indole nucleus, a formyl (-CHO) group at the C2 position, a methyl group at the C3 position, and a second methyl group on the benzene moiety at the C7 position.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a complete picture of the molecular framework.

Rationale for Experimental Choices

The choice of solvent and instrument frequency are critical for acquiring high-quality data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, the indole N-H proton often exchanges or gives a broad signal in CDCl₃. For clearer observation of this proton, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice, as it acts as a hydrogen bond acceptor, reducing the exchange rate and resulting in a sharper N-H signal.

-

Instrument Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended. This increases chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex spin-spin coupling patterns, particularly in the aromatic region.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A longer acquisition time (hundreds to thousands of scans) will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data & Interpretation

The predicted ¹H NMR spectrum (in CDCl₃) is based on established chemical shift principles and data from structurally similar indole aldehydes.[4][5]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |

| ~9.85 | Singlet (s) | 1H | H-aldehyde (CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing indole ring. It appears as a sharp singlet far downfield. |

| ~9.0-9.5 | Broad Singlet (br s) | 1H | NH | The indole N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal. In DMSO-d₆, this signal would be sharper and further downfield (~11-12 ppm). |

| ~7.45 | Doublet (d) | 1H | H4 | This proton is ortho to the C7-methyl group. It will be part of the aromatic system and is expected to show coupling to H5. |

| ~7.10 | Triplet (t) | 1H | H5 | This proton is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is typically found in the middle of the aromatic region for indoles. |

| ~7.05 | Doublet (d) | 1H | H6 | This proton is ortho to the electron-donating C7-methyl group and will be coupled to H5. |

| ~2.70 | Singlet (s) | 3H | C7-CH₃ | Aromatic methyl groups typically appear between 2.3-2.8 ppm. This signal is a singlet as there are no adjacent protons to couple with. |

| ~2.55 | Singlet (s) | 3H | C3-CH₃ | This methyl group is attached to an sp² carbon of the pyrrole ring and is expected to be slightly upfield compared to the C7-methyl group. It will appear as a singlet. |

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |

| ~182.5 | C HO | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing at a very characteristic downfield shift. |

| ~138.0 | C7a | This is a quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the adjacent nitrogen and C7-methyl group. |

| ~135.0 | C2 | The carbon bearing the aldehyde group is significantly downfield due to the electron-withdrawing effect of the carbonyl. |

| ~130.0 | C3a | The second quaternary carbon at the ring junction. |

| ~128.5 | C7 | This carbon is substituted with a methyl group, which typically shifts the signal downfield. |

| ~124.0 | C5 | Aromatic CH carbon. |

| ~122.5 | C4 | Aromatic CH carbon, typically found in this region for indoles. |

| ~120.0 | C6 | Aromatic CH carbon. |

| ~118.0 | C3 | The carbon bearing the methyl group on the pyrrole ring. |

| ~20.0 | C7-C H₃ | The carbon of the methyl group attached to the aromatic ring. |

| ~12.0 | C3-C H₃ | The carbon of the methyl group on the electron-rich pyrrole ring, expected to be upfield. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

Rationale for Ionization Method

Electron Ionization (EI) is the preferred method for this analysis. EI is a high-energy ionization technique that induces extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching. The molecular formula C₁₁H₁₁NO contains one nitrogen atom, so according to the Nitrogen Rule , the molecule is expected to have an odd nominal molecular weight, which can be confirmed by the molecular ion peak.[6]

Experimental Protocol: Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Utilize a standard EI source with an electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition: Record the mass spectrum, noting the relative abundance of all ions.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of C₁₁H₁₁NO is 173.21 g/mol .[6] The EI mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 173.

The fragmentation of indole derivatives is well-documented and often involves characteristic losses.[1] For aromatic aldehydes, α-cleavage leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29) is a primary fragmentation pathway.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Ion/Loss | Rationale |

| 173 | [M]⁺˙ | Molecular Ion |

| 172 | [M-H]⁺ | Loss of the aldehydic hydrogen radical (α-cleavage), forming a stable acylium ion. This is often a very prominent peak. |

| 144 | [M-CHO]⁺ | Loss of the formyl radical (α-cleavage), resulting in a 3,7-dimethyl-1H-indolyl cation. |

| 143 | [M-CHO-H]⁺ | Subsequent loss of a hydrogen atom from the m/z 144 fragment. |

| 115 | [143-HCN]⁺ or [144-HCN-H]⁺ | A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (27 Da). |

digraph "fragmentation_pathway" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=12];M [label="[C₁₁H₁₁NO]⁺˙\nm/z = 173\n(Molecular Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_H [label="[M-H]⁺\nm/z = 172", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 144", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_CHO_H [label="[M-CHO-H]⁺\nm/z = 143", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_CHO_H_HCN [label="[C₉H₇]⁺\nm/z = 115"];

M -> M_minus_H [label="- •H"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_CHO -> M_minus_CHO_H [label="- •H"]; M_minus_CHO_H -> M_minus_CHO_H_HCN [label="- HCN"]; }

Figure 2: Proposed EI-MS fragmentation pathway for the molecule.

Conclusion

This guide establishes a detailed spectroscopic profile for this compound based on predictive analysis grounded in established chemical principles and comparative data. The key identifying features are a downfield aldehyde proton signal near δ 9.85 ppm in the ¹H NMR spectrum, a carbonyl carbon signal around δ 182.5 ppm in the ¹³C NMR spectrum, and a molecular ion peak at m/z 173 in the mass spectrum, accompanied by characteristic fragment ions at m/z 172 and 144. These data provide a robust and reliable basis for the identification and structural confirmation of this compound in a research setting.

References

- Li, Z., Han, S., Li, C., et al. (2020).

- Wang, Y., et al. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750926, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96389, Indole-2-carboxaldehyde. Retrieved from [Link].

-

Sharma, P., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 7-Methylindole-3-carboxaldehyde. Retrieved from [Link].

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link].

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

Sources

- 1. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 3,7-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1H-indole-2-carbaldehyde is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide array of biologically active natural products and synthetic compounds. The presence of a carbaldehyde group at the 2-position, along with methyl substitutions at the 3- and 7-positions, imparts unique physicochemical properties and reactivity to this molecule, making it a valuable intermediate in the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized based on available data and computational predictions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| CAS Number | 1463-72-5 | PubChem[1] |

| Appearance | Yellow solid | Chem-Impex[2] |

| Storage Conditions | 0-8 °C | Chem-Impex[2] |

| XLogP3 | 2.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic heterocycles like indoles.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).[4]

Synthetic Workflow: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for the Vilsmeier-Haack formylation of substituted indoles.[5]

Materials:

-

3,7-Dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 3,7-Dimethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium hydroxide (until pH > 10). Stir the mixture vigorously for 1 hour.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification is typically achieved by silica gel column chromatography.

Procedure:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Chromatography: Prepare a silica gel column packed with a slurry of silica gel in hexane. Load the adsorbed crude product onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton, and the two methyl groups. Based on data for similar indole-2-carbaldehydes, the aldehyde proton should appear as a singlet in the downfield region (around δ 9.8-10.0 ppm). The indole N-H proton will likely be a broad singlet further downfield. The aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm), and the two methyl groups will be sharp singlets in the upfield region (δ 2.4-2.8 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around δ 180-185 ppm). The carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The two methyl carbons will appear in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically observed in the range of 1660-1690 cm⁻¹. A broad N-H stretching band for the indole amine is expected around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the indole ring.

Applications in Drug Discovery and Development

Indole-2-carbaldehyde and its derivatives are recognized as valuable precursors in the synthesis of a wide range of biologically active compounds.[2] While specific biological activities for this compound are not extensively documented, the indole scaffold is a key component in many therapeutic agents.

Potential as a Synthetic Intermediate

The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related reactions: For the formation of carbon-carbon double bonds.

-

Condensation reactions: With nucleophiles to form Schiff bases, hydrazones, and other derivatives.

These transformations allow for the generation of diverse libraries of compounds for screening in drug discovery programs.

Biological Relevance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, found in molecules with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] Derivatives of indole-3-carbaldehyde have shown potential as antimicrobial agents.[8] Furthermore, some dimethylindole derivatives have been investigated for their cytotoxic effects against cancer cell lines.[9]

The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern on the indole ring, such as the dimethyl substitution in this compound, can significantly influence its binding affinity and biological activity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. While a comprehensive experimental characterization is not yet fully available in the public domain, this guide provides a solid foundation of its known and predicted physicochemical properties, along with robust protocols for its synthesis and purification. The versatility of the indole scaffold, combined with the reactivity of the carbaldehyde group, makes this compound a promising starting point for the exploration of new chemical space in drug discovery. Further research into the specific biological activities of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Barraja, P., et al. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

- Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters. 2013.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Yildirim, I., et al.

- Ghorab, M. M., et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. 2013.

- Kumara, M. N., et al. Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Asian Journal of Pharmaceutical and Clinical Research. 2017.

- Wang, Y., et al. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer. World Journal of Gastroenterology. 2022.

- Koppaka, V., et al. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. 2014.

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.

- MDPI. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. Molecules. 2022.

- ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry. 2024.

Sources

- 1. This compound | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 3,7-Dimethyl-1H-indole-2-carbaldehyde for Drug Discovery Applications

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] 3,7-Dimethyl-1H-indole-2-carbaldehyde, a specific derivative, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to shelf-life and ultimate clinical success.

This guide provides an in-depth technical overview of the solubility and stability of this compound. Moving beyond theoretical data, we will delve into the practical methodologies and rationale required to characterize this molecule effectively, ensuring the generation of reliable and reproducible data essential for advancing drug discovery programs.

Section 1: Physicochemical Profile and Predicted Characteristics

Before embarking on experimental studies, it is instructive to analyze the predicted properties of this compound based on its molecular structure. These predictions, while not a substitute for empirical data, provide a foundational understanding of the molecule's likely behavior.

Molecular Structure:

Predicted Properties:

| Property | Predicted Value | Source | Significance in Drug Development |

| XLogP3 | 2.6 | PubChem[3] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a risk of poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 32.9 Ų | PubChem[3] | A low TPSA value is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (from the indole N-H) | PubChem[3] | The ability to donate a hydrogen bond can influence solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | PubChem[3] | The ability to accept hydrogen bonds is a key factor in aqueous solubility.[4] |

These predicted values suggest that this compound is a moderately lipophilic compound with limited hydrogen bonding capability. This profile implies that while it may possess favorable permeability characteristics, its aqueous solubility is likely to be low.

Section 2: Solubility Profile: A Methodological Approach

Solubility is a critical parameter that dictates a compound's absorption and distribution in vivo. For a compound like this compound, with a predicted XLogP3 of 2.6, poor aqueous solubility is anticipated.[3] Therefore, a systematic experimental approach is necessary to quantify its solubility in a range of relevant solvents and buffered systems.

Theoretical Considerations and Solvent Selection

The principle of "like dissolves like" is a fundamental guide for predicting solubility.[4] The indole ring system contributes to the molecule's nonpolar character, while the aldehyde and N-H groups introduce polarity.

-

Aqueous Solvents: Solubility in water and physiological buffers (e.g., Phosphate-Buffered Saline, PBS) is the most critical parameter for estimating oral bioavailability. Due to the compound's predicted lipophilicity, solubility is expected to be low.[5]

-

Polar Organic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol are often used to create stock solutions for biological assays. The polar nature of the aldehyde group suggests good solubility in these solvents.[5][6]

-

Non-Polar Organic Solvents: Solvents such as hexane or toluene are less relevant for biological applications but can provide insights into the compound's overall lipophilicity. Solubility is expected to be limited in highly non-polar solvents.[5]

Experimental Determination of Solubility: Shake-Flask Method (OECD 105)

The shake-flask method is a gold-standard technique for determining the aqueous solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7] This can be done using a vial rotator or shaker bath.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8]

-

Calculation: Determine the solubility in mg/mL or µg/mL by comparing the measured concentration to a standard curve.

Data Presentation: Expected Solubility Profile

While specific experimental data for this compound is not publicly available, the following table represents an expected solubility profile based on its structure and the properties of similar indole derivatives.[5][9]

| Solvent | Expected Solubility Category | Rationale |

| Water | Very Low to Insoluble | The nonpolar indole ring and methyl groups dominate the molecule's character. |

| PBS (pH 7.4) | Very Low to Insoluble | The compound lacks strongly ionizable groups, so pH changes in the physiological range are unlikely to significantly impact solubility. |

| DMSO | Soluble to Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[9] |

| Ethanol/Methanol | Soluble | Polar protic solvents that can interact with the aldehyde and N-H groups.[5][6] |

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for experimental solubility determination.

Section 3: Chemical Stability Assessment

Assessing the chemical stability of a new chemical entity is a non-negotiable step in drug development. Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[11][12]

Potential Degradation Pathways for Indole Derivatives

Indole-containing compounds are susceptible to specific degradation pathways:

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of various degradation products, including oxindoles and isatins.[13] The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid.[14]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the indole ring system.[15]

-

Hydrolysis (Acid/Base): While the core indole ring is generally stable to hydrolysis, extreme pH conditions can catalyze degradation, particularly if other labile functional groups are present.

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[15]

Forced Degradation Studies: An ICH-Compliant Protocol

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11][15] This level of degradation is sufficient to detect and identify major degradation products without being so excessive that it leads to complex, secondary degradation pathways.[15]

Experimental Protocol:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or methanol) is subjected to the following stress conditions:[15]

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a specified time.[11]

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C).[15]

-

Photodegradation: Expose a solid sample and a solution to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[15] A dark control should be run in parallel.[12]

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.[16][17] This method must be capable of separating the parent compound from all significant degradation products.[11] A diode-array detector (DAD) is invaluable for assessing peak purity, and LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.[1]

Data Presentation: Expected Stability Profile

| Stress Condition | Expected Stability | Likely Degradation Products |

| Acid Hydrolysis (0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis (0.1 M NaOH) | Likely Stable | Minimal degradation expected. |

| Oxidation (3% H₂O₂) | Potential for Degradation | Oxidation of the indole ring and/or the aldehyde to a carboxylic acid (3,7-Dimethyl-1H-indole-2-carboxylic acid). |

| Thermal (80°C) | Likely Stable | Indole rings are generally thermally robust. |

| Photolytic (ICH Q1B) | Potential for Degradation | Formation of various photoproducts via radical mechanisms or ring cleavage. |

Logic Diagram for Forced Degradation Studies

This diagram outlines the decision-making process and workflow for conducting forced degradation studies according to ICH guidelines.

Caption: Decision workflow for forced degradation studies.

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound are indispensable for its successful development as a pharmaceutical intermediate or active ingredient. The predicted physicochemical properties suggest low aqueous solubility, necessitating careful formulation strategies. The indole scaffold's known susceptibility to oxidative and photolytic degradation underscores the importance of conducting rigorous forced degradation studies. The protocols and logical frameworks presented in this guide provide a robust starting point for researchers to generate the high-quality, reliable data needed to make informed decisions, mitigate risks, and accelerate the journey from discovery to development.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from Quora. [Link]

-

Vdocuments. (2024). Solubility test for Organic Compounds. Retrieved from vdocuments.mx. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]

-

IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from IJCRT.org. [Link]

-

SciSpace. (2016). Forced Degradation Studies. Retrieved from typeset.io. [Link]

-

Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

El-Ragehy, N. A., Badawey, A. M., & El-Kimary, E. I. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(7), 659–667. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

-

Antawy, M. S., Abd El-Al, A. A., & El-Kimary, E. I. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(7), 659-667. [Link]

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

Qu, J., Ma, Q., Liu, Z., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

-

Böttcher, C., Chapman, A., Fellermeier, F., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863–876. [Link]

-

Böttcher, C., Chapman, A., Fellermeier, F., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from Wikipedia. [Link]

-

Böttcher, C., Chapman, A., Fellermeier, F., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indole-2-carboxaldehyde | 19005-93-7 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scispace.com [scispace.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7-Dimethyl-1H-indole-2-carbaldehyde (CAS 1463-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1H-indole-2-carbaldehyde, registered under CAS number 1463-72-5, is a versatile aromatic heterocyclic organic compound. Its unique indole scaffold, substituted with methyl and aldehyde functional groups, makes it a valuable building block in various scientific and industrial applications. This guide provides a comprehensive overview of its chemical properties, synonyms, and key applications, tailored for professionals in research and development.

Chemical Identity and Synonyms

The definitive identification of a chemical compound is crucial for scientific accuracy and reproducibility. CAS number 1463-72-5 is unequivocally assigned to this compound.[1][2][3] It is important to distinguish it from other compounds that may have been erroneously associated with this CAS number.

Common Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

| Property | Value | Source |

| CAS Number | 1463-72-5 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₁NO | [1][4][6] |

| Molecular Weight | 173.21 g/mol | [1][4][5][6] |

| Appearance | Yellow solid | [6] |

| Purity | ≥ 99 % (HPLC) | [6] |

| Storage Conditions | Store between 0 and 8 °C | [6] |

This table summarizes key quantitative data for easy reference.

Chemical Structure and Visualization

The chemical structure of this compound is fundamental to its reactivity and function. The indole ring system provides a planar, aromatic core, while the aldehyde group at the 2-position and the methyl groups at the 3- and 7-positions confer specific steric and electronic properties.

Caption: 2D structure of this compound.

Applications in Research and Industry

This compound is a compound of significant interest across several fields due to its versatile chemical nature.

Pharmaceutical and Biochemical Research

The indole nucleus is a common motif in many biologically active compounds and natural products.[7] Consequently, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents.[6][8] Researchers utilize it as a building block for creating more complex indole derivatives to investigate biological pathways and develop new therapeutic agents.[6] Its derivatives have been explored for their potential in treating neurological disorders.[6]

Flavor and Fragrance Industry

The unique aromatic properties of this compound make it a valuable component in the formulation of specific flavors and fragrances.[6][8] Its distinct aroma profile contributes to its use in perfumery and cosmetics.[6]

Materials Science

In the field of materials science, this compound is investigated for its potential in developing novel materials.[6] Its structure can be incorporated into polymers and coatings to potentially enhance their durability and performance.[6]

Synthesis and Reactivity

The synthesis of indole-3-carboxaldehyde derivatives, a class to which this compound belongs, is well-documented.[9] A common method for the synthesis of indole aldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide like dimethylformamide (DMF).

Representative Synthetic Workflow

A general workflow for the synthesis of a substituted indole-2-carbaldehyde can be visualized as follows:

Caption: Generalized workflow for indole-2-carbaldehyde synthesis.

The aldehyde functionality of this compound makes it a versatile synthon for a variety of chemical transformations, including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to yield the alcohol.

-

Reductive amination: to produce various substituted amines.

-

Condensation reactions: with amines to form Schiff bases, which can have their own biological activities.[9]

-

Wittig and related reactions: for carbon-carbon bond formation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for laboratory research use only. Users should consult the relevant Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation of dust or contact with skin and eyes.

Conclusion

This compound (CAS 1463-72-5) is a well-defined chemical entity with a range of applications in both academic research and industrial settings. Its utility as a synthetic intermediate in pharmaceuticals, its contribution to the flavor and fragrance industry, and its potential in materials science underscore its importance. A clear understanding of its properties and identity is paramount for its effective and safe use in advancing scientific discovery and product development.

References

-

Chem-Impex. 3,7-Dimetil-1H-indol-2-carbaldehído. [Link]

-

abcr Gute Chemie. AB216271 | CAS 1463-72-5. [Link]

-

Alfabeta. CAS 1463-72-5 MFCD08361796-3,7-Dimethyl-1H-indole-2-carbaldehyde. [Link]

-

Chem-Impex. This compound. [Link]

-

PubChem. This compound. [Link]

-

Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. molcore.com [molcore.com]

- 3. CAS 1463-72-5 MFCD08361796-3,7-Dimethyl-1H-indole-2-carbaldehyde 3,7-二甲基-1H-吲哚-2-甲醛 -LabNovo [labnovo.com]

- 4. This compound | C11H11NO | CID 17750926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AB216271 | CAS 1463-72-5 – abcr Gute Chemie [abcr.com]

- 6. chemimpex.com [chemimpex.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Biological Activity of Dimethyl-Substituted Indoles: Mechanisms, Protocols, and Therapeutic Potential

Introduction: The Indole Scaffold and the Significance of Methyl Substitution

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This aromatic heterocyclic structure is a fundamental component of numerous natural products, alkaloids, and essential amino acids like tryptophan.[3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][4]

The biological profile of the indole core can be profoundly modulated by the introduction of substituents. Among these, dimethyl substitution is a particularly powerful strategy. The addition of methyl groups can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability.[5] Furthermore, these groups can introduce steric hindrance that orients the molecule within a binding pocket, leading to increased potency and selectivity for a specific target.[6] The specific positioning of the two methyl groups (e.g., 2,3-dimethyl, 1,2-dimethyl) creates distinct isomers with unique chemical and pharmacological properties, opening up a vast chemical space for exploration.[7][8] This guide provides an in-depth exploration of the diverse biological activities of dimethyl-substituted indoles, focusing on their anticancer, antimicrobial, and neuroprotective properties, complete with the technical protocols required for their evaluation.

Part 1: Anticancer Activity of Dimethyl-Indoles

A significant body of research highlights the potential of dimethyl-substituted indoles as anticancer agents.[9][10] These compounds exert their effects through multiple mechanisms, including the disruption of cellular division, induction of programmed cell death (apoptosis), and inhibition of key signaling pathways essential for tumor growth.[6][11]

Mechanism of Action: Microtubule Destabilization and Cell Cycle Arrest

A primary mechanism for many indole derivatives is the inhibition of tubulin polymerization.[6][10] Microtubules are dynamic polymers crucial for forming the mitotic spindle, which segregates chromosomes during cell division. By binding to tubulin, typically at the colchicine site, certain indole compounds prevent its assembly into functional microtubules.[6] This disruption of the microtubule network triggers the spindle assembly checkpoint, leading to a halt in the cell cycle, most commonly at the G2/M phase, and subsequent induction of apoptosis.[6]

For example, certain 2,3-dimethylindole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[12] Structure-activity relationship (SAR) studies often reveal that substitutions on the indole nitrogen (N-1 position) can significantly enhance this activity.[6]

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.